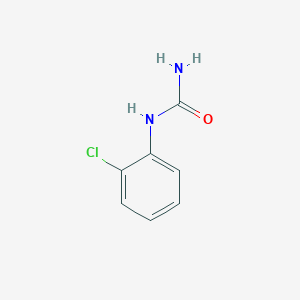

(2-Chlorophenyl)urea

Overview

Description

(2-Chlorophenyl)urea refers to a class of urea derivatives where a 2-chlorophenyl group is attached to the urea backbone (NH₂CONH–). These compounds are characterized by their aryl-substituted urea structure, which confers diverse physicochemical and biological properties. A prominent example is cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea, CAS 99485-76-4), a herbicide used in agricultural settings to control weeds by inhibiting cell division . Structurally, the 2-chlorophenyl moiety enhances electron-withdrawing effects, influencing reactivity and binding affinity to biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Chlorophenyl)urea can be synthesized through the reaction of 2-chloroaniline with phosgene or its safer alternative, triphosgene, in the presence of a base such as triethylamine. The reaction proceeds via the formation of an isocyanate intermediate, which then reacts with ammonia or an amine to form the urea derivative .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of triphosgene due to its stability and ease of handling compared to phosgene. The reaction is typically carried out in a solvent such as dichloromethane at room temperature, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions: (2-Chlorophenyl)urea undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 2-chlorophenyl group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form 2-chloroaniline and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding urea derivatives with different oxidation states.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products:

Substitution Reactions: Products include substituted urea derivatives.

Hydrolysis: 2-chloroaniline and carbon dioxide.

Oxidation: Various oxidized urea derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Building Block for Pharmaceuticals

(2-Chlorophenyl)urea serves as a crucial building block in the synthesis of various pharmaceuticals. It is particularly noted for its ability to target specific enzymes and receptors, making it valuable in drug development processes.

Case Study: Antiproliferative Effects

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against human cancer cell lines. For instance, a study involving pyrazinyl–aryl urea derivatives showed low inhibitory concentration (IC) values against HCT116 and MCF-7 cell lines, indicating potent anticancer properties. The mechanisms involved include the activation of apoptotic pathways and the generation of reactive oxygen species (ROS), leading to cell death.

| Cell Line | IC Value | Mechanism |

|---|---|---|

| HCT116 | Low | Apoptosis activation |

| MCF-7 | Low | ROS generation |

Agricultural Chemistry Applications

Herbicidal Properties

this compound has been explored for its potential use as a herbicide due to its ability to inhibit specific biological pathways in plants. Similar compounds have been shown to disrupt photosynthesis, suggesting that this compound may serve as an effective herbicide.

Case Study: Antifungal Activity

A derivative of this compound demonstrated significant antifungal activity against Sclerotinia sclerotiorum, achieving up to 90.5% growth suppression at a concentration of 100 ppm. This highlights the compound's potential for developing new antifungal agents.

| Compound | Fungal Strain | Growth Suppression (%) | Concentration (ppm) |

|---|---|---|---|

| Derivative A | Sclerotinia sclerotiorum | 90.5 | 100 |

| Derivative B | Fusarium solani | Moderate Resistance | - |

Material Science Applications

Synthesis of Polymers

In material science, this compound is utilized in synthesizing polymers with specific properties. Its unique chemical structure allows for the modification of polymer characteristics, making it suitable for various industrial applications.

The biological activity of this compound is attributed to its interaction with multiple biological targets:

- Receptor Binding : It binds with high affinity to various receptors, which is critical for developing new therapeutic agents.

- Urease Inhibition : Certain derivatives exhibit inhibitory effects on urease, an enzyme essential for nitrogen metabolism in plants and microorganisms.

Antimicrobial Activity

Research indicates that this compound derivatives possess significant antimicrobial properties:

- Bacterial Inhibition : Studies have shown promising antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with some compounds achieving over 90% growth inhibition.

- Fungal Activity : Derivatives have also demonstrated antifungal efficacy against various strains, emphasizing their broad-spectrum antimicrobial potential.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in agricultural applications, it may inhibit photosynthesis by blocking the electron flow in photosystem II, similar to the action of certain herbicides . In medicinal chemistry, it may act by binding to and inhibiting specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Position : The position of chlorine on the phenyl ring significantly alters biological activity. For instance, cumyluron (2-chlorophenyl) is herbicidal, whereas pencycuron (4-chlorophenyl) exhibits antifungal properties .

Side Chain Modifications : The addition of a chloroacetyl group in 1-(2-chloroacetyl)-3-(4-chlorophenyl)urea increases electrophilicity, making it a reactive intermediate in organic synthesis . In contrast, cumyluron’s bulky phenylethyl group enhances soil persistence .

Electronic Effects : ³⁵Cl NQR studies on N-(2-chlorophenyl)amides reveal that alkyl side chains reduce Cl NQR frequencies, while aryl groups increase them, suggesting electronic modulation by substituents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Findings:

Biological Activity

(2-Chlorophenyl)urea is a compound that has garnered significant attention in the fields of medicinal and agricultural chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential applications, supported by relevant case studies and research findings.

- Chemical Formula : CHClNO

- Molecular Weight : 172.59 g/mol

- CAS Number : 114-38-5

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Receptor Binding : Urea derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents.

- Photosynthesis Inhibition : Similar compounds have been implicated in disrupting photosynthesis in plants, suggesting a potential herbicidal application.

- Urease Inhibition : Certain derivatives exhibit inhibitory effects on urease, an enzyme critical for nitrogen metabolism in plants and microorganisms .

Antimicrobial Activity

Research indicates that this compound and its derivatives possess significant antimicrobial properties:

- Bacterial Inhibition : A study demonstrated that urea derivatives showed promising antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with some compounds achieving over 90% growth inhibition at specific concentrations .

- Fungal Activity : Derivatives of this compound have shown antifungal efficacy against Sclerotinia sclerotiorum, achieving up to 90.5% growth suppression at a concentration of 100 ppm.

Antiproliferative Effects

Several studies have explored the antiproliferative effects of this compound derivatives on cancer cell lines:

- Cell Line Studies : A series of pyrazinyl–aryl urea derivatives were synthesized and tested against human cancer cell lines such as HCT116 and MCF-7. Some compounds exhibited low IC values, indicating potent antiproliferative activity .

- Mechanisms of Action : The observed antiproliferative activity was linked to the activation of apoptotic pathways and the generation of reactive oxygen species (ROS), leading to cell death .

Case Study 1: Antifungal Activity

A recent investigation into a specific derivative of this compound revealed its effectiveness against two fungal strains:

| Compound | Fungal Strain | Growth Suppression (%) | Concentration (ppm) |

|---|---|---|---|

| 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-yl)-3-(3-fluorophenyl)urea | Sclerotinia sclerotiorum | 90.5% | 100 |

| - | Fusarium solani | Moderate Resistance | - |

This study highlights the potential for developing new antifungal agents based on the structure of this compound derivatives.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, various urea derivatives were synthesized and tested against multiple bacterial strains. The results indicated:

| Compound | Bacterial Strain | Growth Inhibition (%) |

|---|---|---|

| Adamantyl urea adduct | Acinetobacter baumannii | 94.5% |

| - | Klebsiella pneumoniae | Variable |

These findings suggest that certain modifications to the urea structure can enhance antimicrobial efficacy significantly .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Chlorophenyl)urea, and what are their mechanistic considerations?

- Methodological Answer : The synthesis of this compound typically involves reacting 2-chloroaniline with a urea precursor, such as phosgene or carbonyldiimidazole, under controlled conditions. For example, N-substituted urea derivatives like cumyluron (a structurally related herbicide) are synthesized via nucleophilic substitution, where the 2-chlorophenyl group is introduced through alkylation or condensation reactions . Mechanistic studies should focus on reaction kinetics, solvent effects (e.g., polar aprotic solvents for SNAr reactions), and catalysts (e.g., triethylamine for deprotonation). Purity optimization requires monitoring by TLC or HPLC, with yields typically ranging from 60–85% depending on substituent steric effects .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR (DMSO-d6) shows distinct peaks for the urea NH protons (δ 8.2–9.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). NMR confirms the carbonyl carbon at ~155 ppm .

- Infrared Spectroscopy (IR) : Stretching vibrations for C=O (~1650 cm) and N–H (~3300 cm) bonds are critical for verifying urea formation.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak for CHClNO (m/z 184.623) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3% tolerance) .

Q. What are the key factors affecting the stability of this compound under different storage conditions?

- Methodological Answer : Stability is influenced by:

- Moisture : Hydrolysis of the urea moiety can occur in aqueous environments, forming 2-chloroaniline and CO. Use desiccants for long-term storage.

- Light : Photodegradation via C–Cl bond cleavage is mitigated by amber glassware or opaque containers.

- Temperature : Decomposition accelerates above 40°C. Stability studies should employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify degradation thresholds .

Advanced Research Questions

Q. How does the electronic environment of the 2-chlorophenyl substituent influence the hydrogen-bonding capacity and supramolecular assembly of this compound derivatives?

- Methodological Answer : The electron-withdrawing chlorine atom enhances the acidity of the urea NH protons, strengthening hydrogen bonds with acceptors like carbonyl groups or pyridinyl rings. X-ray crystallography of analogous compounds (e.g., N-(2,6-dichlorophenyl)-N’-3-pyridinyl urea) reveals dimeric or helical supramolecular structures stabilized by N–H···O/N interactions . Computational studies (DFT or MD simulations) can quantify bond energies and predict packing motifs .

Q. What computational strategies are effective in modeling the interaction between this compound and biological targets, such as enzymes or receptors?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like urease or acetylcholine esterase. Focus on the urea moiety’s role in active-site interactions.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to design derivatives with enhanced potency.

- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories, monitoring RMSD and hydrogen bond occupancy .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, solvent concentrations) using tools like PRISMA guidelines.

- Dose-Response Curves : Re-evaluate IC values under standardized assays (e.g., MTT for cytotoxicity).

- Contradiction Analysis : Apply triangulation by cross-validating results with orthogonal methods (e.g., enzymatic assays vs. computational predictions) .

Properties

IUPAC Name |

(2-chlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPIQYFYSMQBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074460 | |

| Record name | (2-Chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114-38-5 | |

| Record name | 2-Chlorophenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (o-Chlorophenyl)urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROPHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4UB5E9CW5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.